
2-Thienylmethyl methanesulfonate
Overview
Description
2-Thienylmethyl methanesulfonate is an organic compound derived from 2-Thienylmethanol, where the hydroxyl group is converted into a mesylate group. This compound is known for its utility in organic synthesis, particularly in the preparation of various heterocyclic compounds. The mesylate group enhances the reactivity of the molecule, making it a valuable intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thienylmethyl methanesulfonate can be synthesized by reacting 2-Thienylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
2-Thienylmethanol+Methanesulfonyl chloride→2-Thienylmethanol mesylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thienylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the mesylate group can be eliminated to form alkenes.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the mesylate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Oxidized or reduced thiophene derivatives.
Scientific Research Applications
2-Thienylmethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Thienylmethyl methanesulfonate primarily involves its role as a reactive intermediate. The mesylate group acts as a good leaving group, facilitating various substitution and elimination reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Thienylmethanol: The parent compound, which lacks the mesylate group and is less reactive.
2-Thienylmethyl chloride: Another derivative with a chloride leaving group, which is less stable than the mesylate.
2-Thienylmethyl tosylate: Similar to the mesylate but with a tosylate group, which is bulkier and may have different reactivity.
Uniqueness
2-Thienylmethyl methanesulfonate is unique due to its combination of the thiophene ring and the mesylate group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of reactions under mild conditions sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H8O3S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
thiophen-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H8O3S2/c1-11(7,8)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3 |
InChI Key |
YPPSVJYUVRPSMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cis-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane](/img/structure/B8672255.png)
![Oxirane, [3-(4-chlorophenyl)propyl]-](/img/structure/B8672274.png)
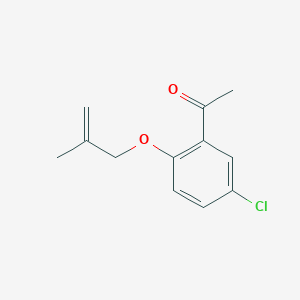


![Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8672304.png)
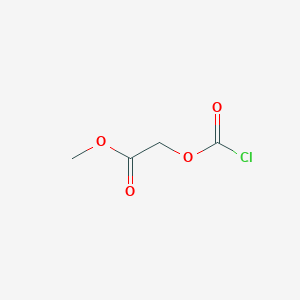

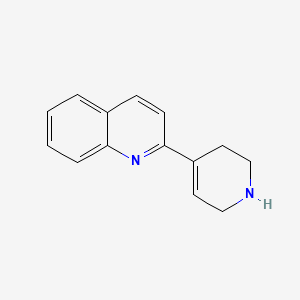
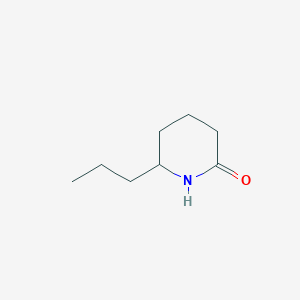
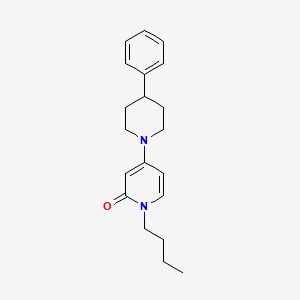

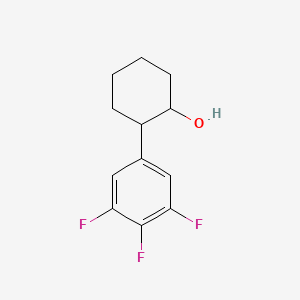
![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)
